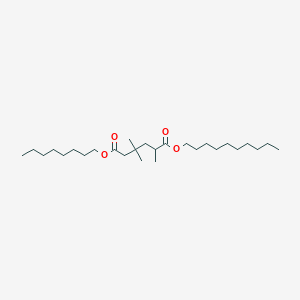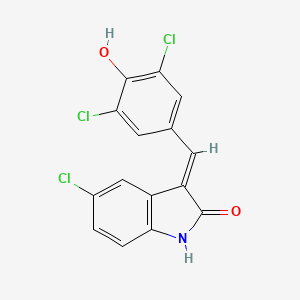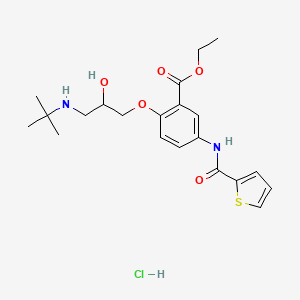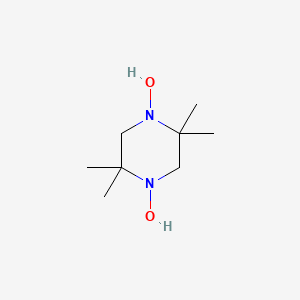
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline backbone with a tetrahydro modification and a phenyl group attached to a dimethylaminopropyl side chain. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions. For instance, hydrogenation using a platinum oxide (PtO2) catalyst can yield the desired tetrahydroisoquinoline structure . The reaction conditions often require controlled temperatures and pressures to ensure the selective reduction of the isoquinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts is crucial to achieve high yields and purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The presence of the dimethylaminopropyl side chain allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum or palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds. Substitution reactions can lead to a variety of substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a similar structure but lacking the tetrahydro and dimethylaminopropyl modifications.
Quinoline: A structurally related compound with a nitrogen atom in the ring, but with different chemical properties.
Tetrahydroquinoline: A fully saturated derivative of quinoline with similar reactivity.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethylaminopropyl side chain enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
| 63937-68-8 | |
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2/c1-22(2)16-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-15-21-20/h3-7,9-12,21H,8,13-16H2,1-2H3 |
InChI Key |
QLKCCGLEUFIVEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)




